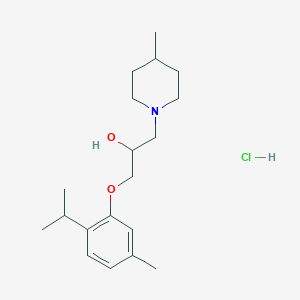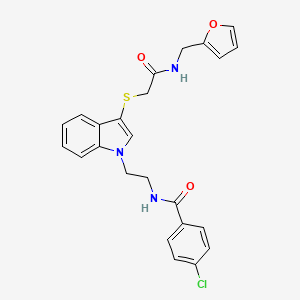
4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is an organic compound characterized by its complex molecular structure. The molecule incorporates elements such as chlorine, nitrogen, sulfur, and oxygen, and contains furan, indole, and benzamide functional groups. The compound is of interest due to its potential biological activities and applications across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 4-chlorobenzoyl chloride:
React 4-chlorobenzoic acid with thionyl chloride in an inert solvent like dichloromethane at reflux temperature.
4-chlorobenzoyl chloride is obtained as the product.
Preparation of furan-2-ylmethylamine:
Furan-2-carboxaldehyde is subjected to reductive amination with ammonia and a reducing agent like sodium triacetoxyborohydride to yield furan-2-ylmethylamine.
Synthesis of 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol:
Furan-2-ylmethylamine reacts with ethylene thioglycolic acid under appropriate conditions to form the thioether derivative.
Formation of the final compound:
In the last step, 4-chlorobenzoyl chloride is reacted with 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol in the presence of a base like triethylamine in a suitable solvent like dimethylformamide (DMF) to produce 4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide.
Industrial Production Methods:
Due to the intricate structure, industrial-scale production would require well-optimized reaction conditions and continuous monitoring to ensure high yields and purity. Techniques like flow chemistry might be employed to enhance efficiency and reproducibility in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, especially at the sulfur and furan moieties, with reagents like hydrogen peroxide or other strong oxidizing agents.
Reduction:
Reduction reactions may target the carbonyl group using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution:
The aromatic ring could undergo electrophilic or nucleophilic substitution, influenced by the chloro group which serves as a directing entity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, electrophiles or nucleophiles in polar solvents.
Major Products:
Oxidized derivatives at the sulfur or furan positions.
Reduced forms where carbonyl groups are transformed to hydroxyl groups.
Substituted benzamide compounds where the chloro group is replaced or additional functional groups are introduced.
Scientific Research Applications
Chemistry:
Probe for Reaction Mechanisms: The compound's structure makes it a candidate for studying reaction pathways and mechanisms, especially those involving sulfur and nitrogen heterocycles.
Biology:
Bioactive Molecule: Its structure suggests potential as a bioactive agent, which could be explored for antibacterial, antifungal, or anticancer activities.
Medicine:
Pharmaceutical Development: The compound’s potential interaction with biological targets can be harnessed in drug discovery and development, specifically in designing novel therapeutic agents.
Industry:
Chemical Intermediate: Used as an intermediate for synthesizing other complex molecules in pharmaceutical and fine chemical industries.
Material Science:
Mechanism of Action
Biological Effects:
Interaction with Proteins: The compound likely binds to specific proteins, influencing their function. This interaction may occur through hydrogen bonding, van der Waals forces, or covalent bonding with reactive sites.
Pathways Involved: It may affect pathways involving enzyme inhibition or activation, impacting biological processes such as cell signaling or metabolism.
Molecular Targets:
Enzymes involved in oxidative stress response or DNA repair mechanisms could be potential targets, given the compound's reactive sites and functional groups.
Comparison with Similar Compounds
4-chloro-N-(2-(3-((2-((thiazol-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structural motifs but with a thiazole ring instead of a furan.
4-chloro-N-(2-(3-((2-(methylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Contains an indole ring but with simpler substituents.
These comparisons highlight the compound's unique structure and potential for diverse applications, encouraging further exploration in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-10,13,15H,11-12,14,16H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHHLOWJHSLAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole](/img/structure/B2615838.png)
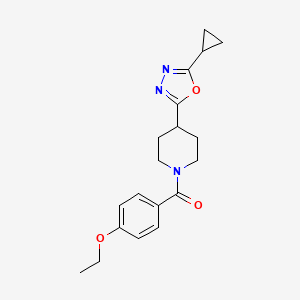
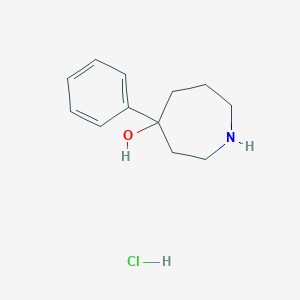
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
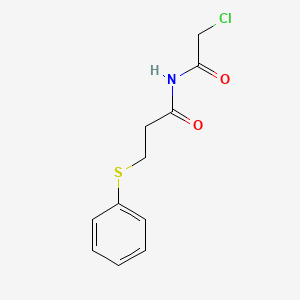
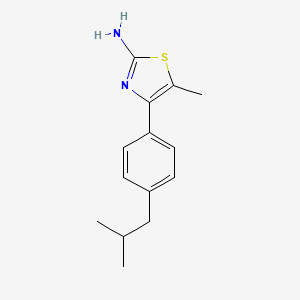
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2615846.png)


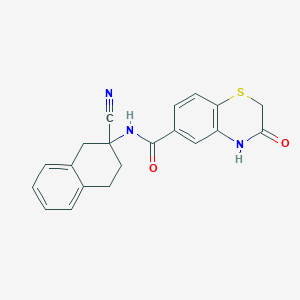
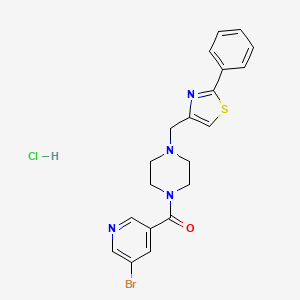
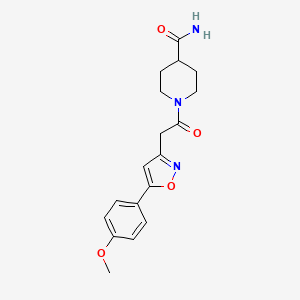
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
